4,7-dimethyl-N-(4-phenoxyphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
4,7-dimethyl-N-(4-phenoxyphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-N-(4-phenoxyphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and triazine precursors. These precursors are then subjected to cyclization reactions under controlled conditions to form the fused heterocyclic structure. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and various substituted anilines .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent reactions are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-N-(4-phenoxyphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4,7-dimethyl-N-(4-phenoxyphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-N-(4-phenoxyphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4,7-dimethylpyrazolo[1,2,4]triazine-3-carboximidamide: Shares a similar core structure but with different substituents.
Tris[1,2,4]triazolo[1,3,5]triazine: Another fused triazine derivative with distinct chemical properties.
Uniqueness
4,7-dimethyl-N-(4-phenoxyphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific substituents and the resulting chemical properties.
Properties
Molecular Formula |
C26H21N5O2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4,7-dimethyl-N-(4-phenoxyphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C26H21N5O2/c1-17-23(19-9-5-3-6-10-19)25-29-28-24(18(2)31(25)30-17)26(32)27-20-13-15-22(16-14-20)33-21-11-7-4-8-12-21/h3-16H,1-2H3,(H,27,32) |
InChI Key |
DLYYDTRJNQZHTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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